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Compound of Interest

Compound Name:
4-Chloro-3-iodo-6-

indazolecarboxylic acid

CAS No.: 885523-34-2

Cat. No.: B3293888

Get Quote

CAS Registry Number: 885523-34-2 (Acid), 885519-19-7 (Methyl Ester Precursor) Chemical

Class: Halogenated Indazole Scaffold

Executive Summary
4-Chloro-3-iodoindazole-6-carboxylic acid is a trisubstituted indazole building block

characterized by three distinct functional handles: a carboxylic acid at C6, a chlorine atom at

C4, and an iodine atom at C3. This specific substitution pattern makes it a "privileged scaffold"

in Fragment-Based Drug Discovery (FBDD), particularly for targeting protein kinases (e.g.,

VEGFR, FGFR) where the indazole core mimics the adenine ring of ATP.

The compound’s utility lies in its orthogonal reactivity:

C3-Iodo: Highly reactive handle for Suzuki-Miyaura or Sonogashira cross-couplings to

extend the scaffold into deep hydrophobic pockets.

C6-Carboxyl: Solubilizing group or handle for amide coupling (solvent-exposed region

interactions).
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C4-Chloro: Steric modulator that enforces atropisomer stability or fills small lipophilic

crevices.

Physicochemical Profile
The following properties define the compound's behavior in solution and solid-state, critical for

formulation and assay development.

Property Value / Description Note

Molecular Formula C₈H₄ClIN₂O₂

Molecular Weight 322.49 g/mol
Heavy atom count aids in X-

ray crystallography phasing.

Appearance Off-white to pale yellow solid
Light sensitive (due to C-I

bond).

Solubility
DMSO (>50 mM), DMF; Low in

water

Requires basic pH for aqueous

solubility (carboxylate salt

formation).

pKa (Calc) ~3.5 (COOH), ~13.8 (NH)
Acidic proton at C6; Indazole

NH is very weak acid.

LogP (Calc) 2.8 – 3.2

Moderate lipophilicity;

modulated by ionization of

COOH.

H-Bond Donors 2 (NH, COOH)
Critical for Hinge Region

binding in kinases.

H-Bond Acceptors 3 (N2, C=O, OH)

Synthetic Methodology
The synthesis of 4-chloro-3-iodoindazole-6-carboxylic acid is best approached via a modular

route. The most robust method involves constructing the 4-chloro-6-methoxycarbonyl indazole

core first, followed by regioselective iodination.
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Retrosynthetic Analysis
The 3-iodo group is introduced last to prevent dehalogenation during the ring-closure steps.

The indazole core is formed via the Jacobson Indazole Synthesis or Diazotization of o-

methylanilines.

Methyl 5-amino-3-chloro-
2-methylbenzoate

Diazonium
Intermediate

NaNO2, AcOH
0°C Methyl 4-chloro-1H-

indazole-6-carboxylate

Cyclization
(Spontaneous) Methyl 4-chloro-3-iodo-

1H-indazole-6-carboxylate

NIS or I2/KOH
DMF, RT 4-Chloro-3-iodoindazole-

6-carboxylic acid

LiOH, THF/H2O
Hydrolysis

Click to download full resolution via product page

Caption: Modular synthesis pathway starting from substituted aniline precursors.

Detailed Protocol
Step 1: Core Formation (Indazole Ring Closure)
Precursor: Methyl 5-amino-3-chloro-2-methylbenzoate (Custom synthesis or commercial).

Dissolution: Dissolve the aniline (1.0 eq) in glacial acetic acid.

Diazotization: Cool to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise.

Cyclization: The diazonium salt of o-methyl aniline spontaneously cyclizes (or requires slight

warming to RT) to form the indazole ring via an intramolecular attack on the methyl group.

Workup: Dilute with water, filter the precipitate, and dry.

Yield Expectation: 75-85%

Checkpoint: 1H NMR should show the disappearance of the methyl singlet and

appearance of the indazole C3-H (approx. 8.1-8.3 ppm).

Step 2: Regioselective C3-Iodination
Direct iodination of the 1H-indazole is highly selective for the 3-position due to the electronic

richness of the pyrazole ring compared to the electron-deficient benzene ring.
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Reagents: Suspend Methyl 4-chloro-1H-indazole-6-carboxylate (1.0 eq) in DMF (5

mL/mmol).

Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Shift to M+126 mass).

Quench: Pour into 10% Na₂S₂O₃ (aq) to reduce excess iodine (removes purple color).

Isolation: Filter the solid product. Recrystallize from Ethanol/Water if necessary.

Mechanism:[1][2] Electrophilic aromatic substitution. The C4-Chloro group provides steric

bulk but does not deactivate C3 sufficiently to prevent reaction.

Step 3: Hydrolysis (Ester Deprotection)
Reaction: Dissolve the iodo-ester in THF:MeOH:Water (3:1:1). Add LiOH·H₂O (3.0 eq).

Conditions: Stir at RT for 3 hours. Avoid heating to prevent de-iodination.

Workup: Acidify to pH 3 with 1N HCl. The free acid 4-Chloro-3-iodoindazole-6-carboxylic acid

will precipitate.

Purification: Wash with cold water and dry under vacuum.

Medicinal Chemistry Applications
This scaffold is primarily used to design Type I and Type II kinase inhibitors. The structure

allows for "Scaffold Hopping" from other fused bicycles like quinolines or quinazolines.

Structure-Activity Relationship (SAR) Logic
The substitution pattern is designed to exploit specific binding pockets in enzymes:
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Caption: SAR vectors for the 4-chloro-3-iodoindazole-6-carboxylic acid scaffold.

C3-Position: The iodine is rarely the final group. It is replaced via Palladium-catalyzed cross-

coupling (Suzuki) to add aryl or heteroaryl groups that access the "back pocket" of the kinase

ATP site.

C4-Position: The chlorine atom is critical. It can displace water molecules in the binding site

or interact with the "gatekeeper" residue (often Methionine or Threonine) in kinases,

improving selectivity over other kinases.

C6-Position: The carboxylic acid is often converted to an amide (via EDC/HOBt coupling) to

reach out to the solvent front, improving solubility and pharmacokinetic properties.

Analytical Characterization
To validate the identity of the synthesized material, ensure the following spectral signatures are

met.

1H NMR (DMSO-d6, 400 MHz):

δ 13.5-14.0 ppm: Broad singlet (Indazole NH and COOH, often exchanged/broad).

δ 8.1-8.3 ppm (s, 1H): H7 (Proton between N and COOH).

δ 7.8-7.9 ppm (s, 1H): H5 (Proton between COOH and Cl).
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Note: Absence of signal at ~8.0-8.5 ppm (C3-H) confirms successful iodination.

LC-MS (ESI):

Positive Mode: [M+H]+ = 322.9/324.9 (Cl isotope pattern 3:1).

Negative Mode: [M-H]- = 320.9 (Carboxylate anion).

Safety & Handling (MSDS Summary)
Hazards:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-I bond is photosensitive;

keep in amber vials.

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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